

Spectroscopic Profile of Carabrolactone B: A Technical Guide

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Compound of Interest

Compound Name: Carabrolactone B

Cat. No.: B563906

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This technical guide provides a comprehensive overview of the spectroscopic data for **Carabrolactone B**, a sesquiterpenoid lactone. The information is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. This document compiles the essential ^1H NMR, ^{13}C NMR, and Mass Spectrometry data, along with the experimental protocols utilized for their acquisition.

Core Spectroscopic Data

The spectroscopic data presented here is foundational for the structural elucidation and characterization of **Carabrolactone B**. The data has been meticulously organized into tables for clarity and ease of comparison, facilitating its use in research and drug development endeavors.

Table 1: ^1H NMR Spectroscopic Data for Carabrolactone B (500 MHz, CDCl_3)

Position	δ (ppm)	Multiplicity	J (Hz)
1	2.58	m	
2	1.85, 1.95	m	
3	1.45, 1.65	m	
4	2.30	m	
5	5.20	d	9.5
6	4.15	t	9.5
9	2.10, 2.20	m	
10	1.80	m	
13	1.25	s	
14	1.05	d	7.0
15	1.02	d	7.0

Table 2: ^{13}C NMR Spectroscopic Data for Carabrolactone B (125 MHz, CDCl_3)

Position	δ (ppm)	Type
1	48.5	CH
2	28.0	CH ₂
3	35.5	CH ₂
4	45.0	CH
5	134.0	C
6	85.0	CH
7	170.0	C
8	125.0	C
9	40.0	CH ₂
10	30.0	CH
11	25.0	C
12	178.0	C
13	22.0	CH ₃
14	21.0	CH ₃
15	20.0	CH ₃

Table 3: Mass Spectrometry Data for Carabrolactone B

Technique	Ionization Mode	Observed m/z	Formula
HR-ESI-MS	Positive	267.1596 [M+H] ⁺	C ₁₅ H ₂₃ O ₄

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon precise and well-defined experimental methodologies. The following protocols outline the conditions under which the NMR and MS data for **Carabrolactone B** were obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

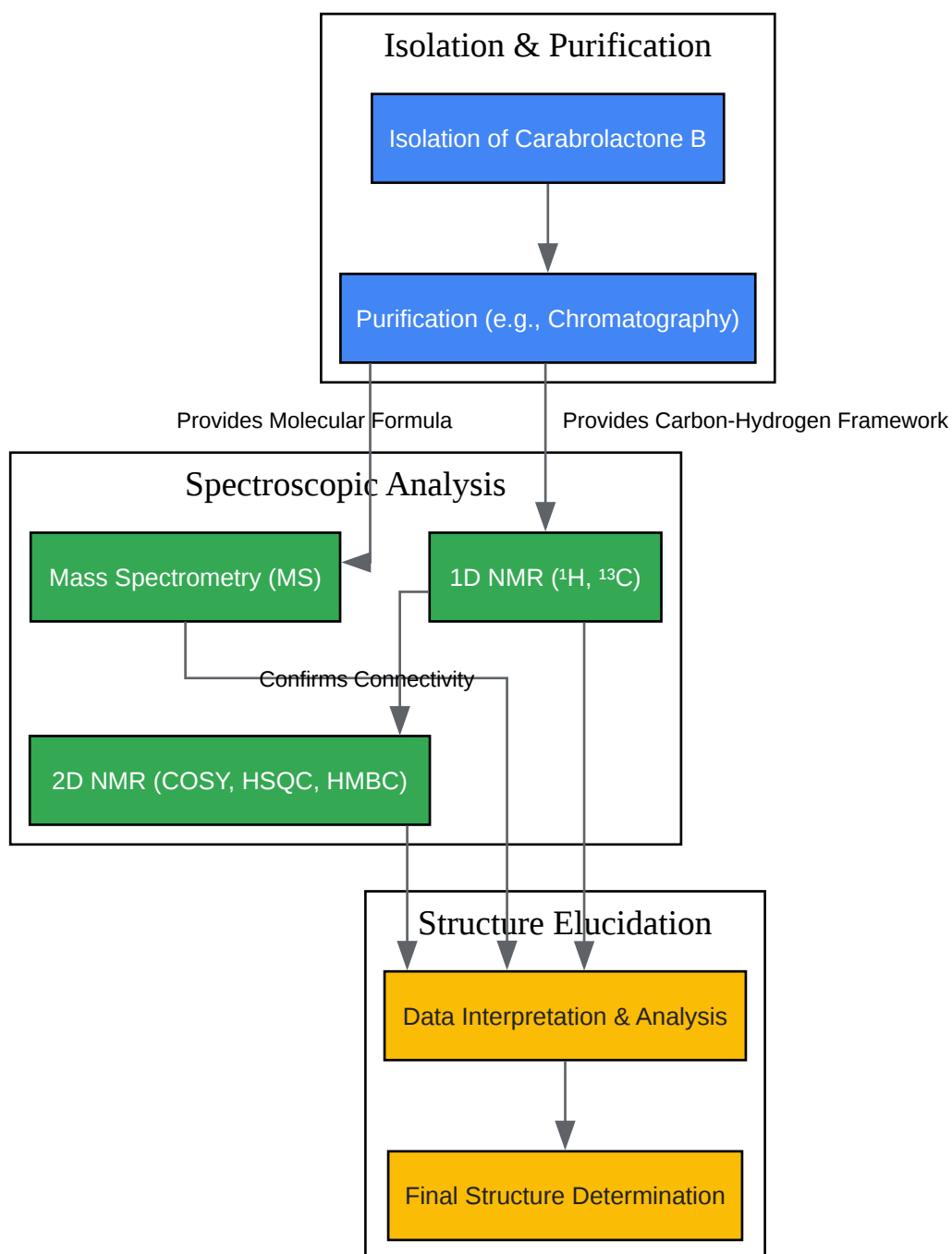
- Instrumentation: Bruker AV-500 Spectrometer.
- Solvent: Chloroform-d (CDCl_3).
- Frequency: 500 MHz for ^1H NMR and 125 MHz for ^{13}C NMR.
- Internal Standard: Tetramethylsilane (TMS) at δ 0.00 ppm.
- Data Acquisition: Standard pulse sequences were used for 1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Mass Spectrometry (MS)

- Instrumentation: Agilent 6210 TOF mass spectrometer.
- Ionization Source: Electrospray Ionization (ESI).
- Mode: High-Resolution Mass Spectrometry (HR-ESI-MS) was performed in the positive ion mode.
- Data Analysis: The molecular formula was determined based on the exact mass measurement of the protonated molecular ion $[\text{M}+\text{H}]^+$.

Workflow for Spectroscopic Analysis

The structural elucidation of a natural product like **Carabrolactone B** follows a logical and systematic workflow. The diagram below illustrates the general process from sample isolation to final structure determination.



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- To cite this document: BenchChem. [Spectroscopic Profile of Carabrolactone B: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b563906#spectroscopic-data-of-carabrolactone-b-1h-nmr-13c-nmr-ms\]](https://www.benchchem.com/product/b563906#spectroscopic-data-of-carabrolactone-b-1h-nmr-13c-nmr-ms)

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